1-Ethoxy-4-nitronaphthalene
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Overview
Description
1-Ethoxy-4-nitronaphthalene is an organic compound with the molecular formula C12H11NO3 It is a derivative of naphthalene, where an ethoxy group (–OCH2CH3) is attached to the first carbon and a nitro group (–NO2) is attached to the fourth carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-nitronaphthalene can be synthesized through the nitration of 1-ethoxynaphthalene. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as sulfated zirconia (SO42−/ZrO2), can enhance the efficiency of the nitration process and reduce the generation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (–NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides (e.g., NaI) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 1-Ethoxy-4-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-4-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-ethoxy-4-nitronaphthalene exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The ethoxy group may also influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the ethoxy group.
1-Methoxy-4-nitronaphthalene: Contains a methoxy group (–OCH3) instead of an ethoxy group.
Uniqueness: 1-Ethoxy-4-nitronaphthalene is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical and physical properties. The ethoxy group increases the compound’s lipophilicity compared to its methoxy counterpart, potentially affecting its biological interactions and applications .
Properties
CAS No. |
91569-62-9 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-ethoxy-4-nitronaphthalene |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12-8-7-11(13(14)15)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
InChI Key |
FPMSZXHIZLTHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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